molecular formula C9H9BrN2O2S B2739536 Ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate CAS No. 88399-80-8

Ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate

Cat. No.: B2739536
CAS No.: 88399-80-8
M. Wt: 289.15
InChI Key: HRHLZMXUTKCAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate is a chemical compound used in proteomics research . It is a derivative of the 5-amino-3-methylisoxazole .

Scientific Research Applications

Synthesis and Characterization

The scientific research involving ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate primarily focuses on its synthesis and the exploration of its properties. For instance, studies have demonstrated the synthesis and characterization of related thiophene derivatives, showcasing their potential in various fields such as fluorescent materials and dyes. One notable example is the synthesis of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, highlighting the thiophene's potential in fluorescence applications due to its novel fluorescent properties (Guo Pusheng, 2009).

Gewald Synthesis

The Gewald synthesis is a key method for producing aminothiophenes, including derivatives similar to this compound. This synthesis approach allows for the creation of 2-aminothiophene-3-carboxylates with various aryl groups, showcasing the versatility and applicability of thiophene derivatives in creating complex organic compounds (V. Tormyshev et al., 2006).

Hydrogen-Bonded Supramolecular Structures

Research into ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates has revealed the potential for creating hydrogen-bonded supramolecular structures. These studies provide insights into the molecular interactions and assembly of thiophene derivatives, laying the groundwork for their application in materials science and nanotechnology (M. Costa et al., 2007).

Dyes and Fabrics

This compound derivatives have been studied for their application in dyeing polyester and nylon fabrics. The synthesis and complexation of disperse dyes derived from thiophene with metals such as Cu, Co, and Zn demonstrate their excellent fastness properties and the potential for creating a wide range of colors on textiles (Isaac Oluwatobi Abolude et al., 2021).

Properties

IUPAC Name

ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2S/c1-2-14-9(13)7-5(3-10)6(4-11)8(12)15-7/h2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHLZMXUTKCAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N)C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.